N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)acetamide
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Overview
Description
“N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)acetamide” is a chemical compound with the CAS Number 919746-48-8 . It has a molecular weight of 293.32 and a molecular formula of C18H15NO3 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 18 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
“this compound” has a predicted density of 1.254±0.06 g/cm3 and a predicted boiling point of 507.0±45.0 °C . The melting point and flash point are not available .Scientific Research Applications
Anticonvulsant Activity
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)acetamide derivatives have shown potential as anticonvulsant agents. A study involving the synthesis of benzofuran-acetamide scaffolds revealed that several derivatives exhibited anticonvulsant activity when tested against the maximal electroshock induced seizures (MES) model in mice. The compounds demonstrated the ability to prevent seizure spread at low doses, with some showing comparable potency to phenytoin, a well-known anticonvulsant drug. This suggests a promising avenue for the development of new anticonvulsant medications based on this compound (Shakya et al., 2016).
Photovoltaic Efficiency and Ligand-Protein Interactions
Another area of research focused on benzothiazolinone acetamide analogs, which, while structurally distinct, share functional similarities with this compound. These compounds were studied for their light harvesting efficiency (LHE) and potential use in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies with Cyclooxygenase 1 (COX1) suggested significant binding affinities, indicating potential for diverse bioactive applications. This broadens the scope of application for compounds within this chemical family, hinting at utility in renewable energy technologies and bioactive compound development (Mary et al., 2020).
Synthesis and Characterization
The compound has also been a subject of synthetic and characterization studies, aiming to explore its structural and spectroscopic properties. These studies are crucial for understanding the chemical behavior and potential applications of this compound in various fields, including pharmacology and materials science. The detailed investigation of its synthesis pathways, structural elucidation, and interaction mechanisms lays the groundwork for further applied research (Hiremath et al., 2019).
Future Directions
properties
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-15-10-14(19-12(2)20)8-9-16(15)22-18(11)17(21)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAVECHQFLMTMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)NC(=O)C)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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